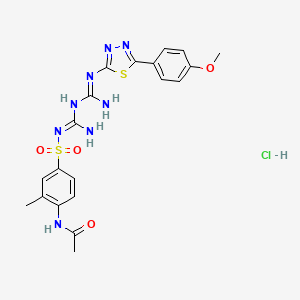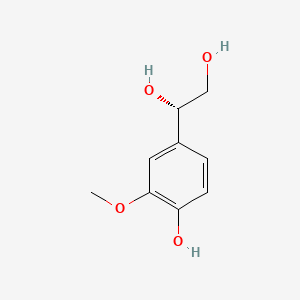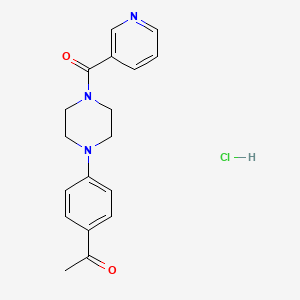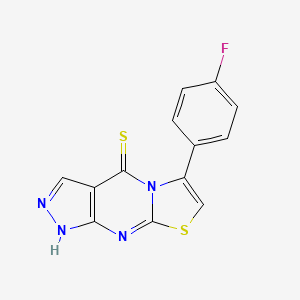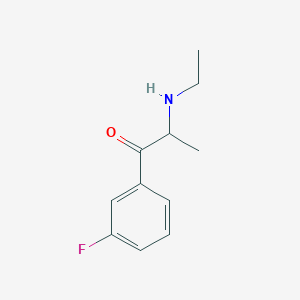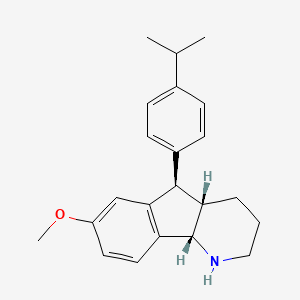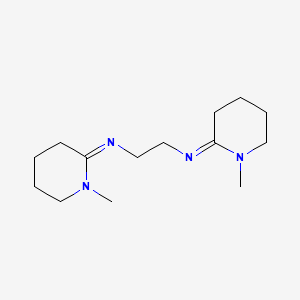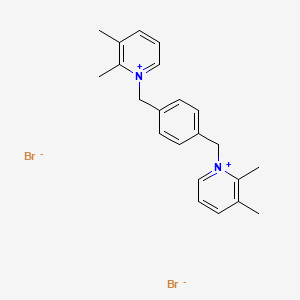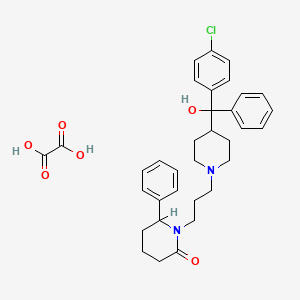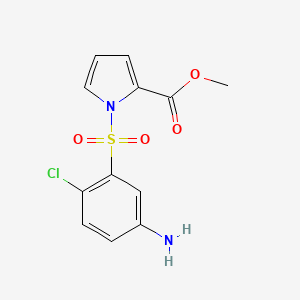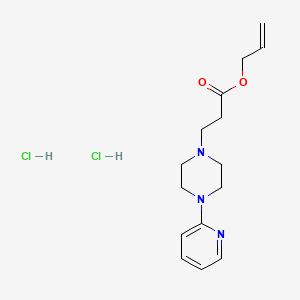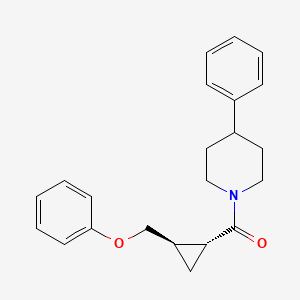
Piperidine, 1-((2-(phenoxymethyl)cyclopropyl)carbonyl)-4-phenyl-, trans-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperidine, 1-((2-(phenoxymethyl)cyclopropyl)carbonyl)-4-phenyl-, trans- is a complex organic compound with a unique structure that includes a piperidine ring, a cyclopropyl group, and a phenyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 1-((2-(phenoxymethyl)cyclopropyl)carbonyl)-4-phenyl-, trans- typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of primary amines with diols, catalyzed by a Cp*Ir complex . Another approach is the one-pot preparation of cyclic amines via efficient chlorination of amino alcohols using SOCl2 . These methods are efficient and yield high purity products.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactions, which provide various enantioenriched α-substituted piperidines in good yields and high diastereoselectivities . This method is scalable and suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Piperidine, 1-((2-(phenoxymethyl)cyclopropyl)carbonyl)-4-phenyl-, trans- undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Applications De Recherche Scientifique
Piperidine, 1-((2-(phenoxymethyl)cyclopropyl)carbonyl)-4-phenyl-, trans- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer properties
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of Piperidine, 1-((2-(phenoxymethyl)cyclopropyl)carbonyl)-4-phenyl-, trans- involves its interaction with specific molecular targets and pathways. It is known to regulate several crucial signaling pathways essential for the establishment of cancers, such as STAT-3, NF-κB, PI3K/Akt, JNK/p38-MAPK, TGF-β/SMAD, and Smac/DIABLO . These interactions lead to the inhibition of cell migration and help in cell cycle arrest, thereby inhibiting the survivability of cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperine: Another piperidine derivative with significant pharmacological properties.
Piperidine: The parent compound, which is a simple heterocyclic amine.
N-Acylpiperidine: A useful intermediate in organic synthesis.
Uniqueness
Piperidine, 1-((2-(phenoxymethyl)cyclopropyl)carbonyl)-4-phenyl-, trans- is unique due to its specific structural features, including the presence of a cyclopropyl group and a phenyl group, which confer distinct chemical and biological properties .
This compound’s unique structure and versatile reactivity make it a valuable subject of study in various scientific disciplines.
Propriétés
Numéro CAS |
102634-79-7 |
|---|---|
Formule moléculaire |
C22H25NO2 |
Poids moléculaire |
335.4 g/mol |
Nom IUPAC |
[(1R,2R)-2-(phenoxymethyl)cyclopropyl]-(4-phenylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C22H25NO2/c24-22(21-15-19(21)16-25-20-9-5-2-6-10-20)23-13-11-18(12-14-23)17-7-3-1-4-8-17/h1-10,18-19,21H,11-16H2/t19-,21+/m0/s1 |
Clé InChI |
XXIVZGIMUOVPAB-PZJWPPBQSA-N |
SMILES isomérique |
C1CN(CCC1C2=CC=CC=C2)C(=O)[C@@H]3C[C@H]3COC4=CC=CC=C4 |
SMILES canonique |
C1CN(CCC1C2=CC=CC=C2)C(=O)C3CC3COC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


